Lithium bromide dihydrate

Description

Significance of Hydration Phenomena in Alkali Halides

The hydration of ions in aqueous solutions is a fundamental phenomenon that plays a crucial role in numerous scientific fields. researchgate.netnih.govacs.org For alkali halides, this process involves the interaction between the alkali metal and halide ions with surrounding water molecules. These interactions lead to the formation of hydration shells around the ions, influencing the structure and properties of the solution. cas.cz The nature of ion hydration is complex and is often studied at the molecular level to understand the orientational correlation of water molecules bound to an ion. researchgate.netnih.govacs.org

The degree of hydration can be quantified using static and dynamic hydration numbers, which help to distinguish between simple coordination and true hydration. researchgate.netnih.govacs.org Factors such as ion size and charge density significantly affect hydration. For instance, the small lithium ion (Li⁺) exhibits a strong hydration tendency, retaining a robust hydration shell even at high concentrations, unlike larger alkali metal cations. cas.cz The study of water evolution from heated alkali halide crystals reveals that water can be present as a bulk impurity or involved in the formation of hydrates. aip.org Molecular dynamics simulations and scattering techniques like neutron and X-ray scattering are pivotal in investigating these phenomena, providing insights into radial distribution functions, coordination numbers, and the strength of hydration bonds. researchgate.netnih.govacs.orgcas.cz Understanding these hydration behaviors is essential for explaining various phenomena in nature and has practical implications in fields like geochemistry and materials science. researchgate.netnih.gov

Overview of Lithium Bromide Hydrates as Crystalline Entities

Lithium bromide (LiBr) is an inorganic compound that is particularly noted for its extreme hygroscopic nature, meaning it readily absorbs moisture from the air. cymitquimica.comwikipedia.org Unlike other alkali metal bromides, lithium bromide forms several stable crystalline hydrates. wikipedia.org These hydrates are solid, crystalline compounds that incorporate a specific number of water molecules into their crystal lattice. The most well-documented of these are the monohydrate (LiBr·H₂O), dihydrate (LiBr·2H₂O), trihydrate (LiBr·3H₂O), and pentahydrate (LiBr·5H₂O). researchgate.netresearchgate.net

The formation and stability of these hydrates are dependent on conditions such as temperature and water concentration. chemicalbook.com For example, studies on the solid-liquid phase equilibrium of the LiBr-H₂O system show distinct crystallization regions for different hydrates. At 308.15 K (35°C), lithium bromide dihydrate (LiBr·2H₂O) is a stable solid phase in equilibrium with its saturated aqueous solution. mdpi.com The transition between different hydrated forms is marked by specific temperatures; for instance, the transition between the dihydrate and trihydrate occurs at approximately 3.0 °C. researchgate.net

Crystal structure analysis reveals detailed coordination environments within these hydrates. In each of the known hydrates of lithium halides, the lithium cation is octahedrally coordinated. researchgate.net The dihydrates of lithium bromide and lithium iodide are isostructural, crystallizing in the NaI·2H₂O type structure. researchgate.net A surprising feature in the tri- and pentahydrates of LiCl and LiBr is that one water molecule per Li⁺ ion remains uncoordinated by the cation. researchgate.net These crystalline structures are stabilized by extensive networks of hydrogen bonds. researchgate.net

Table 1: Properties of this compound

Historical Context of Lithium Bromide Hydrate (B1144303) Research

The scientific investigation of lithium compounds dates back to the 19th century. Lithium itself was discovered by Johann Arvedson in 1817. americanelements.com By the latter half of the century, the properties and potential uses of its salts were being explored. An early psychiatric reference to lithium bromide as a hypnotic and anticonvulsant was made in 1870 by Silas Weir Mitchell. nih.gov Subsequently, William Hammond, in 1871, was the first to prescribe lithium for treating mania. nih.gov Lithium bromide was used as a sedative in the early 1900s, though its popularity declined by the 1940s. wikipedia.orgqsstudy.com

Specific research into the hydrated forms of lithium bromide also has historical roots. In 1897, Bogorodsky reported on the transition temperature of the trihydrate to the dihydrate, a significant early finding in the study of its phase behavior. researchgate.net The preparation of lithium bromide, which leads to the formation of its various hydrates depending on crystallization conditions, was achieved by reacting lithium carbonate or lithium hydroxide (B78521) with hydrobromic acid. wikipedia.orgqsstudy.com These early studies laid the groundwork for modern investigations into the thermodynamic properties and complex phase diagrams of the lithium bromide-water system, which are critical for its use in applications such as absorption refrigeration systems. wikipedia.orgnih.govresearchgate.net

Table 2: Known Crystalline Hydrates of Lithium Bromide

Compound Names Mentioned

Table 3: List of Chemical Compounds

Structure

2D Structure

Properties

Molecular Formula |

BrH4LiO2 |

|---|---|

Molecular Weight |

122.9 g/mol |

IUPAC Name |

lithium;bromide;dihydrate |

InChI |

InChI=1S/BrH.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1 |

InChI Key |

GPIOUBQPSBZPFR-UHFFFAOYSA-M |

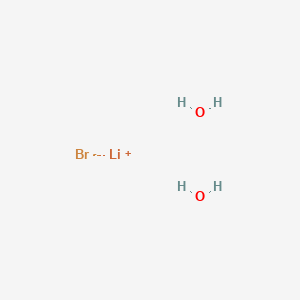

Canonical SMILES |

[Li+].O.O.[Br-] |

Origin of Product |

United States |

Synthesis and Crystallization Methodologies for Lithium Bromide Dihydrate

Controlled Crystallization from Aqueous Solutions

The formation of specific lithium bromide hydrates from aqueous solutions is a complex process governed by the thermodynamic and kinetic properties of the LiBr-H₂O system. Depending on the crystallization conditions, lithium bromide can form several crystalline hydrates, including the monohydrate, dihydrate, and trihydrate. google.comgoogle.com The controlled crystallization from aqueous solutions is the most common method for producing lithium bromide dihydrate.

The temperature and concentration of the aqueous lithium bromide solution are the primary factors determining which hydrate (B1144303) form will crystallize. The solubility of lithium bromide in water exhibits a non-linear relationship with temperature, with different hydrate forms being stable at different temperature ranges. researchgate.net

Research has shown that this compound (LiBr·2H₂O) is the stable crystalline form at temperatures below approximately 317.67 K (44.52 °C). sci-hub.se Above this temperature, the monohydrate (LiBr·H₂O) becomes the stable form. sci-hub.se Further studies have identified a transition temperature between the dihydrate and trihydrate (LiBr·3H₂O) forms at 3.0 °C (276.15 K). researchgate.net

The crystallization temperature is also highly dependent on the concentration of the lithium bromide solution. For instance, at a concentration of 55% LiBr by weight, the crystallization temperature is 5°C, while at 65% concentration, it rises to 42°C. unfccc.int This demonstrates that as concentration increases, the temperature at which crystallization begins also increases significantly. The phase diagram of the LiBr-H₂O system is essential for controlling the crystallization process to selectively produce the dihydrate. wikipedia.org

Table 1: Crystallization Temperature of Lithium Bromide Solutions

| LiBr Concentration (wt%) | Crystallization Temperature (°C) | Stable Hydrate Form |

| 55% | 5 | Dihydrate |

| 60% | 17 | Dihydrate |

| 65% | 42 | Monohydrate |

This table is generated based on data from reference unfccc.int.

The metastable zone width (MSZW) is a critical parameter in crystallization process design, representing the region between the solubility curve and the supersolubility curve where a solution is supersaturated but nucleation has not yet occurred. mt.com The width of this zone is influenced by factors such as cooling rate, agitation, and the presence of impurities. researchgate.net

Studies on the LiBr/H₂O system have been conducted to assess the metastable zone limits. In one such study, an agitated and thermostated batch crystallizer was used to determine both the solubility and the metastable zone limit curves. researchgate.net The MSZW can be defined as the difference in temperature between the saturation point and the point where the first crystals are detected during a controlled cooling process. researchgate.net

Research into inhibiting crystallization in concentrated LiBr solutions has shown that the measured crystallization temperatures often correspond to the critical temperature for heterogeneous nucleation rather than the equilibrium solubility temperature. utah.edu The addition of certain soluble additives has been found to decrease the crystallization temperature by up to 13°C, effectively widening the metastable zone by 22°C below the equilibrium solubility point. utah.edu This effect is correlated with the complexation between the additive and the Li⁺ ion in the solution. utah.edu Determining the MSZW is crucial for preventing uncontrolled crystallization, which can be problematic in applications like absorption chillers. researchgate.net

Table 2: Factors Influencing Metastable Zone Width (MSZW) in Aqueous Solutions

| Factor | Influence on MSZW |

| Cooling Rate | MSZW generally increases with a higher cooling rate. researchgate.net |

| Impurities/Additives | Can either narrow or widen the MSZW depending on their nature. researchgate.netutah.edu |

| Agitation/Fluid Dynamics | Stirring rate affects the point of nucleation and thus the MSZW. researchgate.net |

| Solution Concentration | Higher concentration leads to a higher supersaturation level for a given temperature. researchgate.net |

This table is generated based on information from references researchgate.netutah.eduresearchgate.net.

Preparation from Anhydrous Precursors

This compound can be prepared from anhydrous lithium bromide (LiBr). google.com This process typically involves dissolving the anhydrous salt in a stoichiometric amount of water and then inducing crystallization. The anhydrous form is highly soluble and generates significant heat when dissolved in water due to its negative enthalpy of solution. wikipedia.org

The preparation method involves reacting lithium hydroxide (B78521) monohydrate or lithium carbonate with hydrobromic acid to form an aqueous solution of lithium bromide. wikipedia.orgchemicalbook.com This solution is then evaporated and cooled to crystallize the hydrate. The specific hydrate form obtained depends on the final temperature of the crystallization process. chemicalbook.com To obtain the dihydrate, the solution must be cooled to and maintained within the dihydrate's stability temperature range (between 3.0 °C and 44.52 °C). sci-hub.seresearchgate.net The resulting crystals are then filtered from the mixture and carefully dried, often under vacuum, to prevent them from melting in their own water of hydration. chemicalbook.com

Purification Processes for Lithium Bromide Feedstock

The purity of the lithium bromide feedstock is critical, especially for applications like absorption refrigeration systems where impurities can cause corrosion or decrease efficiency. iifiir.org Purification processes are designed to remove various ionic and particulate impurities.

Common ionic impurities in lithium bromide solutions include metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), as well as ammonium (B1175870) (NH₄⁺) if ammonia (B1221849) was used in the synthesis process. google.com

Removal of NH₄⁺: The ammonium ion is particularly difficult to remove because most of its compounds are soluble. google.com An effective method involves oxidative treatment, where halogens or their oxygen-containing salts are used as oxidizing agents to convert NH₄⁺ to nitrogen gas (N₂) or nitrous oxide (N₂O). google.com This process can reduce NH₄⁺ concentration from over 1500 ppm to below 10 ppm. google.com

Removal of Metal Cations (Ca²⁺, Mg²⁺): These ions can be introduced from raw materials like lithium carbonate. google.com They are often removed through precipitation or ion exchange. acs.org Adjusting the pH of the solution to be alkaline can facilitate the precipitation of metal hydroxides. google.com Ion exchange from lithium-containing brines using cation-exchange resins is another method to sequester Li⁺, which is then selectively eluted. Electrodeionization (EDI) has also been shown to effectively remove divalent cations, although their presence can reduce the removal efficiency of Li⁺. acs.org

After chemical purification, physical separation methods are employed to remove solid impurities and isolate the final product.

Primary Filtration: This step is used to remove any undissolved particulates, such as residual lithium carbonate, from the initial synthetic liquid. google.com

Magnetic Filtration: For applications where ferrous particle contamination is a concern (e.g., from corrosion in chillers), filtration systems using rare earth magnets are effective in trapping magnetic scale and rust. thermaxglobal.com

Crystallization and Separation: Following concentration of the purified solution via evaporation, cooling crystallization is induced. The resulting solid crystals, such as this compound, are then separated from the mother liquor. google.comgoogle.com The final product is then dried to achieve the desired purity and water content. google.com

Advanced Structural Characterization and Crystallography of Lithium Bromide Dihydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides definitive information about the crystal structure of a material. Studies on lithium bromide dihydrate have revealed key structural features.

This compound crystallizes in the monoclinic crystal system. nih.gov The specific arrangement of its constituent ions and water molecules is described by the space group P2₁/c. nih.gov Detailed crystallographic data obtained from single-crystal X-ray diffraction analysis are presented in the table below. nih.govresearchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/c | 6.0838 | 9.3592 | 6.0632 | 90 | 113.543 | 90 |

This interactive table provides the unit cell parameters for this compound. nih.govresearchgate.net

In the crystal structure of this compound, the lithium cation (Li⁺) is octahedrally coordinated. researchgate.netnih.gov This means each lithium ion is surrounded by six other atoms, forming an octahedron. Specifically, the coordination sphere of the lithium cation consists of four water molecules and two bromide anions (Br⁻). researchgate.net This coordination environment is a recurring motif in many hydrated lithium halides. nih.gov The arrangement features a trans configuration of the bromide ions within the octahedron. researchgate.net

Hydrogen bonding plays a crucial role in stabilizing the crystal structure of this compound. The water molecules act as hydrogen bond donors, forming hydrogen bonds with the bromide anions, which act as acceptors. researchgate.netgoogle.com These hydrogen bonds create a network that links the [Li(H₂O)₄Br₂] octahedra. researchgate.net The table below details the geometry of the hydrogen bonds within the crystal lattice. researchgate.net

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | ∠(D—H···A) (°) |

| O(1)—H(1A)···Br(1) | 0.84 | 2.50 | 3.32 | 168 |

| O(1)—H(1B)···Br(1) | 0.84 | 2.52 | 3.34 | 168 |

| O(2)—H(2A)···Br(1) | 0.84 | 2.51 | 3.33 | 169 |

| O(2)—H(2B)···Br(1) | 0.84 | 2.53 | 3.35 | 167 |

This interactive table presents the hydrogen-bond geometry for this compound. researchgate.net

The crystal structures of various lithium halide hydrates show interesting trends. This compound (LiBr·2H₂O) is isostructural with lithium chloride dihydrate (LiCl·2H₂O) and lithium iodide dihydrate (LiI·2H₂O), all crystallizing in a structure type similar to NaCl·2H₂O or NaI·2H₂O. researchgate.netnih.gov In these dihydrates, the lithium cation consistently exhibits octahedral coordination. researchgate.netnih.gov In contrast, the monohydrates of lithium chloride and lithium bromide crystallize in the orthorhombic space group Cmcm. researchgate.net Higher hydrates, such as the tri- and pentahydrates of lithium chloride and lithium bromide, surprisingly contain one water molecule per lithium ion that is not part of the lithium's primary coordination sphere. researchgate.netnih.gov

Neutron Diffraction Studies for Proton Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms due to their low electron density. Neutron diffraction is a complementary technique that is particularly sensitive to the positions of light elements like hydrogen. researchgate.net Neutron diffraction studies on hydrated crystals can provide precise localization of the hydrogen atoms (protons) in the water molecules and help in understanding the details of the hydrogen bonding network. mdpi.comiucr.org For complex hydrated salts, neutron powder diffraction can be a powerful tool to determine the crystal structure, including the precise positions of the hydrogen atoms, which is crucial for a complete understanding of the hydrogen-bonding schemes. mdpi.com

Electron Microscopy for Crystalline Morphology and Growth Habit Assessment

Scanning Electron Microscopy (SEM) is a valuable tool for examining the surface morphology and growth habits of crystals. mdpi.com Studies utilizing SEM can reveal details about the crystal faces, their relative development, and the presence of any surface features like etch pits or growth spirals. cip.com.cn For instance, SEM analysis of regenerated cellulose (B213188) films prepared using a lithium bromide molten salt hydrate (B1144303) showed that at lower LiBr concentrations and shorter dissolution times, cellulose fibers were still visible, indicating incomplete dissolution. mdpi.com As conditions became more severe, a more homogeneous surface was observed, although with some small nodules and contours attributed to the formation of strong hydrogen bonds during film formation. mdpi.com Such morphological information is critical for understanding crystallization processes and how they might be influenced by various physical and chemical parameters.

In-Situ Crystallization Monitoring Techniques

The study of this compound crystallization benefits significantly from in-situ monitoring techniques, which allow for real-time observation and analysis of the crystallization process as it occurs. These methods provide valuable insights into nucleation, crystal growth, and polymorphic transformations without the need to remove samples from their native environment. Key techniques employed for this purpose include vibrational spectroscopy (Raman and FTIR), X-ray diffraction, and microscopy.

Vibrational Spectroscopy: Raman and FTIR

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for monitoring the crystallization of this compound. These techniques probe the vibrational modes of molecules, which are sensitive to changes in the chemical environment and crystal structure.

Raman Spectroscopy is particularly well-suited for in-situ monitoring of crystallization in aqueous solutions. crystallizationsystems.com Water produces a weak Raman signal, which minimizes interference when analyzing the solid phase in slurries. crystallizationsystems.com This technique can provide detailed information about the molecular composition and polymorphic form of the crystals as they form. crystallizationsystems.com For instance, in studies of aqueous lithium salt solutions, Raman spectroscopy has been used to identify the symmetric stretching motion of the hydrated lithium ion, providing insight into the coordination of water molecules around the lithium ion before and during crystallization. researchgate.net In-situ Raman spectroscopy can track the evolution of the crystallization process, including the appearance and disappearance of peaks corresponding to different crystalline forms, allowing for the monitoring of polymorphic transformations. crystallizationsystems.compnas.orgresearchgate.net

FTIR Spectroscopy , often utilized with an Attenuated Total Reflectance (ATR) accessory (ATR-FTIR), is another valuable in-situ technique. mt.combruker.com ATR-FTIR allows for the direct analysis of solid or liquid samples without extensive preparation. mt.com The infrared energy penetrates a short distance into the sample, making it ideal for monitoring reactions in optically dense solutions. mt.com In the context of crystallization, in-situ FTIR can track changes in the concentration of the solute in the solution and the formation of solid phases in real-time. rsc.orgnih.gov It is highly sensitive to alterations in the vibrational properties of both the solute and solvent molecules, making it effective for studying moisture-induced crystallization and the formation of different hydrates. nih.gov

X-ray Diffraction (XRD)

In-situ X-ray diffraction (XRD) is a primary technique for obtaining real-time structural information during the crystallization of this compound. icdd.com By directing a beam of X-rays at the crystallizing sample and measuring the diffraction pattern, researchers can monitor changes in the crystal lattice. bestmag.co.ukmdpi.com This allows for the identification of different crystalline phases, the determination of lattice parameters, and the observation of phase transitions as they happen. bestmag.co.ukmdpi.com

The use of synchrotron-based in-situ XRD offers significant advantages due to the high brightness and penetration depth of the X-ray beam, enabling time-resolved studies of dynamic processes like crystallization. mdpi.com This technique has been successfully employed to monitor the structural evolution of materials during electrochemical processes, which can be analogous to the changes occurring during crystallization from a solution. bestmag.co.ukresearchgate.net In-situ XRD can reveal the formation of intermediate or metastable phases that might not be detectable with ex-situ methods. icdd.com

Microscopy and Other Techniques

In addition to spectroscopic and diffraction methods, direct visualization through microscopy plays a role in monitoring crystallization. A video sensor, for example, can be used to assess the morphology of crystals as they form, providing information on the hydrated crystalline forms present. researchgate.net This can be particularly useful in determining transition temperatures between different hydrates, such as this compound and trihydrate. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another emerging in-situ technique. researchgate.netrsc.org In-situ NMR can provide complementary information on the evolution of both the solid and liquid phases during crystallization. researchgate.net

Below is a table summarizing the key in-situ monitoring techniques for this compound crystallization:

| Technique | Principle | Information Obtained | Advantages for LiBr Dihydrate |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | Polymorphic form, molecular composition, kinetics of transformation. crystallizationsystems.compnas.org | Well-suited for aqueous solutions due to water's weak Raman signal. crystallizationsystems.com Provides real-time compositional data. |

| FTIR Spectroscopy (ATR) | Absorption of infrared radiation, exciting molecular vibrations. bruker.com | Solute concentration in solution, formation of solid phases, hydrate forms. rsc.orgnih.gov | Can analyze optically dense slurries. mt.com Sensitive to changes in hydration state. nih.gov |

| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. mdpi.com | Crystal structure, phase identification, lattice parameters, phase transitions. bestmag.co.ukmdpi.com | Provides direct structural information in real-time. icdd.com Can identify transient metastable phases. icdd.com |

| Video Microscopy | Direct visual observation of the sample. | Crystal morphology, size, and growth habits. researchgate.net | Simple, direct method to observe physical changes and hydrate transitions. researchgate.net |

| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Evolution of both solid and liquid phases, molecular aggregation. researchgate.net | Provides complementary data on both solution and solid-state changes. researchgate.net |

Spectroscopic Probing of Hydration and Intermolecular Interactions

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the molecular-level structure and interactions within lithium bromide dihydrate. These methods probe the vibrational modes of the constituent water molecules and the surrounding ionic lattice, offering insights into hydration and intermolecular forces.

Characterization of Water Molecule Vibrational Modes

The water molecule (H₂O) possesses three fundamental vibrational modes: symmetric stretching, asymmetric stretching, and bending (scissoring). youtube.com In the context of a hydrated salt like this compound, the frequencies of these modes are sensitive to the local environment, including coordination to the lithium cation and hydrogen bonding with the bromide anion and other water molecules. mdpi.comresearchgate.net

The stretching vibrations of the O-H bonds are particularly informative. In gaseous H₂O, the symmetric and asymmetric stretching frequencies are observed around 3652 cm⁻¹ and 3756 cm⁻¹, respectively, with the bending mode appearing near 1595 cm⁻¹. youtube.com However, in the condensed phase of this compound, these frequencies are altered due to intermolecular interactions. The O-H stretching region in the infrared and Raman spectra of hydrated salts typically shows broad bands, reflecting a range of hydrogen bond strengths. mdpi.com The strengthening of a hydrogen bond generally leads to a weakening of the O-H covalent bond, resulting in a shift of the stretching frequency to a lower wavenumber (a "red-shift"). mdpi.com

Ultrafast infrared spectroscopy studies on concentrated lithium bromide solutions reveal that the O-H stretching band is a composite of contributions from water molecules in different environments. Specifically, it is possible to distinguish the spectra of hydroxyl groups (OD in HOD studies) bound to bromide anions from those bound to other water molecules. stanford.edu

Assessment of Hydrogen Bond Strength and Interactions

The magnitude of the frequency shift in the O-H stretching vibrations provides a direct assessment of the hydrogen bond strength. mdpi.comresearchgate.net In lithium bromide solutions, the interaction between water molecules and the bromide anion (O-H···Br⁻) results in a distinct sub-band in the vibrational spectrum, which is blue-shifted compared to the sub-band for water molecules hydrogen-bonded to other water molecules (O-H···O). amolf.nl This indicates that the hydrogen bonds formed with the bromide anion are weaker than those between water molecules.

Femtosecond spectral hole-burning spectroscopy on solutions of lithium bromide in isotopically diluted water has been used to study the dynamics of these hydrogen bonds. amolf.nl These experiments reveal that the hydrogen-bond fluctuations of the O-H···Br⁻ system have a time constant of approximately 4.3 ± 0.3 picoseconds. amolf.nl This is significantly slower than the dynamics of the bulk water network.

The presence of the Li⁺ cation also influences the vibrational spectrum. The strong electrostatic field of the Li⁺ ion polarizes the coordinated water molecules, which can, in turn, affect the strength of their hydrogen bonds with surrounding anions and other water molecules. capes.gov.br This ion-water interaction decouples the vibrational modes of the hydration water from the bulk, allowing for their specific study. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local structure and dynamics of this compound in both solid and solution states.

Solid-State NMR for Local Structural Environment Elucidation

Solid-state NMR provides detailed information about the local environment of the lithium (⁷Li) and bromide (⁸¹Br) ions, as well as the protons (¹H) of the water molecules within the crystal lattice of this compound. By analyzing the chemical shifts, quadrupolar coupling constants, and relaxation times, one can deduce the coordination numbers, ion-water distances, and the orientation of the water molecules.

⁷Li solid-state NMR is particularly useful for probing the local environment of the lithium ion. pascal-man.com The interaction of the ⁷Li nuclear quadrupole moment with the local electric field gradient is sensitive to the symmetry and geometry of the Li⁺ coordination sphere. Changes in the hydration state of lithium bromide would be reflected in the ⁷Li NMR spectrum.

Solution-State NMR for Hydration Shell Dynamics and Ion-Water Interactions

In aqueous solutions, NMR spectroscopy can be used to study the dynamics of the hydration shell around the Li⁺ and Br⁻ ions. The chemical shifts of ⁷Li and ⁸¹Br are sensitive to the concentration of the salt and the nature of the solvent. tandfonline.com

Studies on lithium bromide solutions have shown that the chemical shifts are influenced by electronic overlap between the halide ions and adjacent solvent molecules and counter-ions. tandfonline.comtandfonline.com At infinite dilution, where ion-ion interactions are minimal, the chemical shift is determined by the direct interaction of the ion with the surrounding water molecules. tandfonline.com As the concentration increases, ion-ion interactions become more significant, leading to changes in the observed chemical shifts. tandfonline.com

The relaxation rates of the ion nuclei provide information about the dynamics of the hydration shell. For instance, the transverse relaxation times of ³⁵Cl and ⁸¹Br in lithium chloride and lithium bromide solutions have been measured to understand the reorientation times of the solvent molecules in the hydration shell. tandfonline.comtandfonline.com Furthermore, ⁷Li qNMR (quantitative NMR) has been developed as a method to determine the lithium content in brines, demonstrating the analytical capability of this technique. youtube.comrsc.orgrsc.org

Near-Infrared (NIR) Spectroscopy for Quantitative Hydration Analysis

Near-infrared (NIR) spectroscopy is a rapid and non-destructive technique that can be employed for the quantitative analysis of water content in hydrated salts like this compound. nirlab.commetrohm.com Water exhibits characteristic absorption bands in the NIR region, which are overtones and combination bands of the fundamental O-H stretching and bending vibrations. nih.govresearchgate.net

The NIR spectrum of water is sensitive to hydrogen bonding. Changes in the hydration state of lithium bromide will lead to changes in the NIR spectrum, particularly in the regions around 1450 nm (first overtone of the O-H stretch) and 1940 nm (combination of O-H stretching and bending). researchgate.netnih.gov

By applying multivariate analysis techniques, such as multivariate curve resolution alternating least squares (MCR-ALS), to the NIR spectra of lithium bromide solutions at various concentrations, it is possible to quantify the amount of water involved in the hydration process. researchgate.netnih.gov These studies have determined the concentration at which there is no "free" water in the medium, with values ranging from 62.6% to 65.1% for lithium bromide at different temperatures. researchgate.netnih.gov This provides a quantitative measure of the hydration capacity of the salt.

Quantification of Coordinated versus Non-Coordinated Water Molecules

The precise quantification of water molecules in different states within a hydrate (B1144303) is crucial for understanding its properties. While crystallographic methods provide definitive structural information, spectroscopic techniques offer a complementary approach, especially for analyzing solutions and mixtures.

Crystal structure analysis of lithium bromide hydrates has revealed important details about water coordination. In the dihydrates of lithium halides, the lithium cation is typically coordinated octahedrally. However, studies on higher hydrates of lithium chloride and lithium bromide, such as the tri- and pentahydrates, surprisingly show that one water molecule per Li⁺ ion can remain uncoordinated. This uncoordinated water is part of the crystal structure but not directly bonded to the metal cation.

Spectroscopic methods can quantify these different water populations. Near-infrared (NIR) spectroscopy, combined with multivariate analysis, has been used to determine the amount of "bulk water"—water that does not directly interact with the solute—in concentrated lithium bromide solutions. This approach allows for a quantitative distinction between water molecules in the hydration shell of the ions and those behaving more like pure water.

Raman spectroscopy provides another avenue for quantification. By analyzing the spectra of the hydration shell, it is possible to quantitatively calculate the number of water molecules directly interacting with the ions. This technique has been successfully applied to sulfate (B86663) solutions to determine the hydration number of the anion, demonstrating its potential for quantifying coordinated water in various salt solutions.

Thermogravimetric analysis (TGA), while a thermal analysis technique, is often used alongside spectroscopy to quantify water molecules. It differentiates water based on the temperature at which it is lost. Non-coordinated water (sometimes called lattice or crystalline water) is typically released at lower temperatures (e.g., 50-100 °C) compared to coordinated water, which is bound more tightly and released at higher temperatures (e.g., 100-150 °C).

Table 1: Methods for Quantifying Water Coordination States in Hydrates

| Method | Principle | Application Example | Reference |

| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a crystal, definitively identifying direct ion-water bonds. | Revealed uncoordinated water molecules in the crystal structures of LiCl and LiBr tri- and pentahydrates. | |

| Near-Infrared (NIR) Spectroscopy | Measures overtones and combination bands of molecular vibrations. Multivariate analysis can deconvolve spectra to quantify components. | Quantified the amount of bulk water (non-interacting with solute) in H₂O/LiBr mixtures. | |

| Raman Spectroscopy | Analyzes vibrational modes. Analysis of hydration shell spectra can be used to calculate the number of water molecules around an ion. | Used to calculate the hydration number of SO₄²⁻ in aqueous solutions. | |

| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. Different water types are released at distinct temperature ranges. | Differentiates non-coordinated (lost at ~70-100 °C) from coordinated water (lost at ~100-150 °C) in metal complexes. |

Spectroscopic Signatures of Different Hydration States

Water molecules exhibit distinct vibrational signatures depending on their local environment, allowing spectroscopic methods like Infrared (IR) and Raman spectroscopy to differentiate between hydration states. The primary modes of interest are the O-H stretching, H-O-H bending, and librational (rocking, wagging, twisting) modes of the water molecule.

The O-H stretching region (typically 3000-3800 cm⁻¹) is particularly sensitive to hydrogen bonding. In gas-phase studies of microhydrated salt ions, significant red-shifts (shifts to lower frequency) of the O-H stretching bands are observed for water molecules involved in strong hydrogen bonds with anions or other water molecules. For instance, O-H stretching frequencies below 3200 cm⁻¹ can be characteristic of a water molecule trapped directly between a cation and an anion (a solvent-shared ion pair).

In the solid state, the distinction between coordinated and non-coordinated water can also be observed. Coordinated water molecules are directly influenced by the cation's electric field, which affects their vibrational frequencies. They often show characteristic librational bands in the far-infrared region (below 800 cm⁻¹). Specifically, rocking (ρr) and wagging (ρw) modes for coordinated water have been identified around 750 cm⁻¹ and 650 cm⁻¹, respectively, in some metal complexes. The presence of a broad band in the 3200-3500 cm⁻¹ region of an IR spectrum is a general indicator of the presence of water molecules in a complex.

Table 2: General Spectroscopic Signatures for Different Water States

| Vibrational Mode | Spectroscopic Region (cm⁻¹) | Characteristics of Coordinated Water | Characteristics of Non-Coordinated/Bulk Water | Reference |

| O-H Stretching | 3000 - 3800 | Broad bands, often shifted to lower frequencies (red-shifted) due to strong ion-dipole interactions and hydrogen bonding. | Bands are typically at higher frequencies, closer to those of pure liquid water or ice. | |

| H-O-H Bending | ~1600 - 1650 | Frequency can be slightly shifted compared to free water due to coordination. | Typically observed around 1640 cm⁻¹ in liquid water. | |

| Librational Modes (Rocking, Wagging, Twisting) | < 800 | Distinct bands may appear due to restricted motion. Rocking (ρr) and wagging (ρw) modes can be seen around 750 and 650 cm⁻¹. | These modes are typically broader and less defined, appearing as a broad continuum in liquid water. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for predicting the properties of crystalline solids.

The predicted lattice parameters for the conventional cell of lithium bromide monohydrate are detailed in the table below.

Table 1: DFT-Predicted Lattice Parameters for Lithium Bromide Monohydrate (LiBr·H₂O)

| Parameter | Value |

|---|---|

| a | 8.13 Å |

| b | 8.20 Å |

| c | 8.05 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

Data sourced from the Materials Project. materialsproject.org

The chemical bonding in lithium bromide is predominantly ionic, resulting from the transfer of an electron from the lithium atom (forming Li⁺) to the bromine atom (forming Br⁻). vedantu.comgeeksforgeeks.org DFT calculations on anhydrous LiBr support this, showing a significant charge separation with a calculated positive charge on the lithium atom and a negative charge on the bromine atom. nih.gov

In the hydrated crystal structure of lithium bromide monohydrate, this ionic interaction is maintained, and the water molecules are integrated into the lattice, coordinating with the ions. The bonding environment, as determined by computational analysis, is complex. There are two distinct lithium ion sites within the structure. materialsproject.org In one site, the Li⁺ ion is bonded to two oxygen atoms (from water) and four bromide ions, forming distorted edge-sharing LiBr₄O₂ octahedra. materialsproject.org The Li–O bond lengths are approximately 2.09 Å, while the Li–Br distances are 2.86 Å. materialsproject.org In the second site, the Li⁺ ion is also coordinated to two oxygen and four bromine atoms but in a different geometry. materialsproject.org The bromide ions, in turn, are each coordinated to four lithium ions. materialsproject.org

The assignment of vibrational spectra for hydrated salts can be complex, and computational methods are often essential for accurate interpretation. nih.gov While a simulated vibrational spectrum specifically for lithium bromide dihydrate is not available, DFT calculations have been performed for anhydrous LiBr. These calculations, performed at the DFT/B3LYP/6-31+g* level of theory, identified infrared (IR) active vibrations. For the cubic crystal structure of anhydrous LiBr, vibrations with T1u symmetry are active in the IR spectrum, with the strongest calculated intensities appearing at 229.1, 303.0, and 371.0 cm⁻¹. nih.gov These vibrations correspond to lattice modes involving the movement of Li⁺ and Br⁻ ions. The inclusion of water molecules in the dihydrate structure would introduce new vibrational modes, including the stretching, bending, and librational (rocking, wagging, twisting) modes of the water molecules, which would significantly alter the spectrum.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. For ionic solutions, MD is particularly useful for studying the dynamic interactions between ions and solvent molecules. Ab initio molecular dynamics (AIMD) simulations, which use electronic structure calculations (like DFT) to determine interatomic forces, provide a highly accurate picture of these systems. nih.govacs.orgacs.org

MD simulations and experimental neutron diffraction studies of concentrated LiBr solutions provide detailed information about the hydration shells surrounding the Li⁺ and Br⁻ ions.

The lithium cation (Li⁺) strongly coordinates with the oxygen atoms of water molecules. AIMD simulations show that the hydration number for Li⁺ is approximately 4.7, a value that remains largely independent of the salt concentration. nih.govacs.orghelsinki.fi This finding corrects earlier models that predicted a strictly tetrahedral coordination of four water molecules. nih.govacs.orghelsinki.fi Neutron diffraction experiments on solutions up to 33 mol% LiBr (a ratio of approximately 1 LiBr to 2 H₂O) reveal that the average hydration number of Li⁺ decreases from around 6 in more dilute solutions to approximately 4 at the highest concentrations, with a tetrahedral hydration structure persisting. oup.com

The bromide anion (Br⁻) also forms a hydration shell, interacting with the hydrogen atoms of the surrounding water molecules. AIMD simulations have shown that in aqueous solutions, Br⁻ ions tend to accumulate near the solution-air interface, whereas the more deeply hydrated Li⁺ ions remain further within the bulk solution. nih.govacs.org

Key structural parameters for the hydration shells in concentrated LiBr solutions are summarized in the table below.

Table 2: Hydration Shell Parameters for Li⁺ and Br⁻ in Concentrated Aqueous Solutions

| Parameter | Ion | Value | Method |

|---|---|---|---|

| Hydration Number | Li⁺ | ~4.7 | Ab initio MD nih.govacs.org |

| Hydration Number | Li⁺ | ~4.0 (at 25-33 mol% LiBr) | Neutron Diffraction oup.com |

| Li⁺···O Distance | Li⁺ | 1.96 ± 0.02 Å | Neutron Diffraction oup.com |

The Li⁺···Br⁻ correlation distance of 3.4 Å observed at high concentrations suggests the formation of solvent-shared ion pairs, where a water molecule is situated between the cation and anion (Li⁺···H₂O···Br⁻). oup.com

The interactions within a concentrated LiBr solution are a complex interplay of ion-water, water-water, and ion-ion forces. The Li⁺ cation is a hydrophilic ion that engages in strong attractive interactions with the negative dipole of water's oxygen atom. libretexts.org Similarly, the Br⁻ anion interacts with the positive dipoles of water's hydrogen atoms.

These strong ion-water interactions significantly disrupt the natural hydrogen-bonding network of pure water. nih.govacs.org MD simulations have revealed that lithium bromide ions alter the structure of the surrounding water, causing the water molecules to partition into two distinct populations: "normal" water and water molecules that become "trapped" by the salt ions. sciencedaily.com This restructuring of the solvent environment is a key aspect of the solution's thermodynamic properties. As the concentration of LiBr increases, water-water hydrogen bonds are progressively replaced by ion-water contacts. nih.govacs.org The electrostatic ordering of water molecules in the first and second hydration shells can lead to an enhancement of the hydrogen bond strength in those layers. stanford.edu

Ab Initio and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Ab initio and hybrid QM/MM methods are employed to study the electronic structure, molecular interactions, and dynamic properties of lithium bromide and its hydrates from first principles. These computationally intensive techniques allow for a detailed understanding of the system without reliance on empirical parameters.

Ab Initio Molecular Dynamics (AIMD) Simulations:

Ab initio molecular dynamics simulations have been instrumental in revealing the behavior of ions at the air-water interface of aqueous lithium bromide solutions. nih.gov One comprehensive AIMD study utilized Born-Oppenheimer molecular dynamics (BOMD) as implemented in the CP2K code to investigate the interfacial properties. nih.govacs.org The simulations employed the BLYP exchange-correlation functional with Grimme's D2 dispersion correction. nih.govacs.org

Key findings from these simulations challenge classical models and provide a more nuanced picture of ion hydration and distribution:

Ion Distribution: In agreement with experimental data, simulations show that bromide (Br⁻) anions tend to accumulate near the solution-air interface, just below the first layer of water molecules. nih.govacs.org Conversely, the smaller lithium (Li⁺) cations remain well-solvated and buried deep within the bulk solution, several molecular layers away from the interface, even at high concentrations. nih.gov

Lithium Hydration: A significant finding is the hydration number of the Li⁺ cation. The AIMD simulations predict a hydration number of approximately 4.7. nih.gov This result is consistent with recent neutron scattering experiments and contradicts the predictions of nonpolarizable empirical force fields, which typically show a tetrahedral coordination with exactly four water molecules. nih.gov This suggests that simpler, nonpolarizable models may overestimate the disruption of the local water hydrogen bond network by the lithium ion. nih.gov

Methodology: Such simulations are typically initiated from configurations equilibrated with classical force fields. The system is then evolved using forces calculated "on the fly" from electronic structure theory. For instance, a Langevin thermostat can be used to maintain the system temperature around 300 K, with a time step for the simulation on the order of femtoseconds (e.g., 0.25 fs). nih.govacs.org

Ab Initio Calculations on Solid-State Systems:

While distinct from the dihydrate, ab initio calculations on related solid-state systems, such as the LiBH₄–LiBr system, demonstrate the capability of these methods. Software packages like Vienna Ab initio Simulation Package (VASP) and CRYSTAL are used to compute ground-state energies and lattice stabilities of different crystal phases. acs.org These calculations help in constructing phase diagrams and understanding the thermodynamic stability of various compounds from first principles. acs.org

Hybrid QM/MM Approaches:

Hybrid QM/MM methods offer a compromise between the accuracy of quantum mechanics and the efficiency of classical molecular mechanics. nih.gov In this approach, a chemically significant region of the system (e.g., the lithium ion and its first hydration shell) is treated with a high-level QM method, while the remainder of the system (e.g., bulk solvent) is described by a classical MM force field. nih.gov This partitioning allows for the accurate study of phenomena like ion solvation, charge transfer, and reaction mechanisms in complex environments while remaining computationally feasible. frontiersin.org Although specific QM/MM studies focused solely on this compound are not prevalent in the cited literature, the methodology is widely applied to study ions in aqueous solutions and provides a powerful tool for future investigations into the specific interactions and dynamics of this compound. nih.govfrontiersin.org

Thermodynamic Modeling of Aqueous Electrolyte Solutions (e.g., Pitzer, e-NRTL, extended UNIQUAC)

To design and optimize processes involving aqueous lithium bromide, such as in absorption refrigeration systems, accurate thermodynamic models are essential. researchgate.netresearchgate.net These models are used to calculate and predict key properties like vapor pressure, enthalpy, activity coefficients, and heat capacity over a wide range of temperatures and concentrations. researchgate.netresearchgate.net Several semi-empirical models, including the Pitzer, electrolyte Non-Random Two-Liquid (e-NRTL), and extended UNIQUAC models, are widely used for this purpose. osti.govnih.gov

Pitzer Model:

The Pitzer equations are a set of virial-like equations that are highly effective for modeling the thermodynamic properties of electrolyte solutions up to high ionic strengths. ampp.org The model uses a series of ion-interaction parameters (β⁽⁰⁾, β⁽¹⁾, and Cᵠ) that are empirically fitted to experimental data. advancedthermo.comosti.gov These parameters account for the specific interactions between different ions in the solution. ampp.org The Pitzer model has been successfully applied to LiBr–H₂O solutions, providing a coherent set of coefficients that can be used to calculate bulk solution properties like density, heat capacity, and water activity. advancedthermo.comosti.gov

| Parameter | Value |

|---|---|

| β⁽⁰⁾ | 0.16339 |

| β⁽¹⁾ | 0.32049 |

| Cᵠ | 0.01399 |

Electrolyte NRTL (e-NRTL) and Association e-NRTL Models:

The e-NRTL model is another widely used activity coefficient model that accounts for both long-range electrostatic interactions (based on a Debye-Hückel term) and short-range local interactions (based on the NRTL theory). osti.gov For highly associating electrolytes like lithium bromide, a modified version called the association e-NRTL model has been developed. osti.gov This model explicitly accounts for the formation of ion pairs or hydrates in the solution, which is particularly important for accurately describing the behavior of LiBr solutions at high concentrations. osti.gov

Studies have shown that the association e-NRTL model provides a significant improvement over the standard e-NRTL model for aqueous LiBr solutions. osti.gov The association term plays a crucial role in describing the high solution non-ideality. osti.gov For instance, when modeling mean ionic activity coefficients, the association e-NRTL model yields Mean Relative Deviation (MRD) values of 6.1% to 8.0%, a major improvement over the 27.5% to 51.2% MRD values obtained with the standard e-NRTL model. osti.gov

| Property | Association e-NRTL Model MRD (%) | Standard e-NRTL Model MRD (%) |

|---|---|---|

| Mean Ionic Activity Coefficient | 6.1 - 8.0 | 27.5 - 51.2 |

| Vapor Pressure | 3.4 - 6.4 | - |

| Osmotic Coefficient | 2.4 - 3.9 | - |

| Heat Capacity | 2.9 - 5.9 | - |

Extended UNIQUAC Model:

The Universal Quasi-Chemical (UNIQUAC) model, originally developed for non-electrolyte mixtures, has been extended to electrolyte solutions. The extended UNIQUAC model combines the original UNIQUAC terms for short-range interactions with a Debye-Hückel or Pitzer term for long-range electrostatic interactions. phasediagram.dk This approach is versatile and can be applied to complex systems containing mixed solvents and multiple salts. mdpi.com The model's parameters are fitted to experimental phase equilibrium data and can be used to calculate properties such as activity coefficients, osmotic coefficients, and vapor-liquid equilibria for LiBr solutions. phasediagram.dk

Phase Equilibria and Thermodynamic Studies of Lithium Bromide Hydrate Systems

Aqueous Solution Phase Diagrams

The phase behavior of the lithium bromide-water system is critical for its application in various industrial processes, particularly in absorption refrigeration systems. Understanding the solid-liquid equilibria (SLE), including the formation of different hydrates, is essential for preventing issues like crystallization, which can impede system operation.

Solid-liquid equilibria for the lithium bromide-water system have been investigated to determine the solubility of lithium bromide and the stability of its various hydrates at different temperatures. Lithium bromide forms several crystalline hydrates, with lithium bromide dihydrate (LiBr·2H₂O) being a key phase in many operational ranges. researchgate.netfrontiersin.org

Research has focused on mapping the phase diagram, which includes crystallization regions for different hydrates such as LiBr·H₂O, LiBr·2H₂O, and LiBr·3H₂O. researchgate.net The solubility of lithium bromide in water is highly dependent on temperature; as the temperature increases, the solubility also increases significantly. nih.gov For instance, at 273.15 K, the phase diagram includes a crystallization zone corresponding to LiBr·2H₂O. acs.org As the temperature changes, transitions between these hydrate (B1144303) forms occur. For example, at 323.15 K, LiBr·2H₂O can dehydrate and transform into LiBr·H₂O. acs.org

The solubility data is crucial for creating empirical temperature-molar fraction expressions for the solid-liquid equilibrium curves, which helps in precisely defining the operational limits of aqueous LiBr solutions. researchgate.net

| Temperature (K) | Solubility (g LiBr / 100 g H₂O) | Solid Phase |

|---|---|---|

| 273.15 (0°C) | 143 | LiBr·3H₂O / LiBr·2H₂O |

| 293.15 (20°C) | 166.7 | LiBr·2H₂O |

| 313.15 (40°C) | 204 | LiBr·2H₂O / LiBr·H₂O |

| 333.15 (60°C) | 241 | LiBr·H₂O |

| 373.15 (100°C) | 266 | LiBr·H₂O |

The phase diagram of the lithium bromide-water system is characterized by specific invariant points, including eutectic and peritectic points, which define the temperatures and compositions at which multiple phases coexist in equilibrium. These points are determined from the intersections of the solubility curves for the adjacent hydrate ranges. researchgate.net

A key peritectic point occurs at the transition between lithium bromide trihydrate (LiBr·3H₂O) and this compound (LiBr·2H₂O). This transition is significant for low-temperature applications. Another transition exists between the dihydrate and the monohydrate (LiBr·H₂O). researchgate.net Determining the precise coordinates of these transition points is vital for developing accurate thermodynamic models of the system.

| Point Type | Temperature | LiBr Composition (mass fraction) | Coexisting Solid Phases |

|---|---|---|---|

| Eutectic | ~245 K (-28°C) | ~0.49 | Ice, LiBr·3H₂O |

| Peritectic | ~276.15 K (3.0°C) | ~0.578 | LiBr·3H₂O, LiBr·2H₂O |

| Peritectic | ~316.65 K (43.5°C) | ~0.665 | LiBr·2H₂O, LiBr·H₂O |

Hydrate Transition Temperatures and Enthalpies

The transitions between different hydrates of lithium bromide are accompanied by thermal effects, which are important for heat storage and transfer applications.

The transition between this compound and trihydrate is a critical parameter, especially for applications that operate near the freezing point of water. Precise determination of this transition temperature is necessary to optimize storage density and prevent unwanted phase changes. Experimental studies using techniques such as agitated and thermostated batch crystallization have determined the transition temperature between this compound and trihydrate to be 3.0 °C (276.15 K). researchgate.net

The dissolution of lithium bromide in water is an exothermic process, meaning heat is released. wikipedia.org This is due to its negative enthalpy of solution. The enthalpies of dissolution and crystallization are key thermodynamic properties for designing and analyzing absorption heat pumps and refrigeration cycles. These values can be calculated using the Van't Hoff plot, which relates the change in the equilibrium constant to the change in temperature. Such studies have yielded results for dissolution and crystallization enthalpies that are in good agreement with existing literature data. researchgate.net

Vapor-Liquid Equilibrium (VLE) Studies of Lithium Bromide-Water Systems

Vapor-liquid equilibrium (VLE) data for the aqueous lithium bromide system are fundamental for the design and optimization of absorption refrigeration machines. d-nb.info These studies typically involve the experimental determination of the boiling point or vapor pressure of LiBr solutions over a wide range of concentrations and pressures. nih.gov

The addition of non-volatile lithium bromide to water significantly lowers the vapor pressure of the solution, a key principle behind its use in absorption chillers. The VLE data are often presented as the boiling point temperature at a given pressure for various LiBr concentrations. For instance, experimental work has determined the boiling points of LiBr-H₂O solutions at vapor pressures ranging from 6 kPa to 101.3 kPa and for salt molalities up to 21.05 mol·kg⁻¹. nih.gov This information is crucial for modeling and simulating the performance of absorption cycles. d-nb.info

| Pressure (kPa) | LiBr Concentration (wt %) | Boiling Point (°C) |

|---|---|---|

| 10 | 50 | 60.1 |

| 10 | 60 | 75.5 |

| 50 | 50 | 96.8 |

| 50 | 60 | 117.2 |

| 101.3 (Atmospheric) | 50 | 116.5 |

| 101.3 (Atmospheric) | 60 | 138.0 |

Impact of Co-solutes and Additives on Phase Behavior and Crystallization

The phase behavior and crystallization of lithium bromide (LiBr) hydrate systems, particularly the formation of this compound (LiBr·2H₂O), are significantly influenced by the presence of co-solutes and additives. These substances can alter the thermodynamic properties of the solution, affect the crystallization temperature, and modify the crystal habit, which is critical for applications such as absorption heat pumps and thermal energy storage.

The primary challenge in using concentrated aqueous LiBr solutions is the risk of crystallization, which can interrupt system operation and cause damage. purdue.edu Consequently, extensive research has been conducted to identify substances that can inhibit or control this crystallization process. These additives and co-solutes function by various mechanisms, including altering the solution's supersaturation, increasing the critical supersaturation required for nucleation, or decreasing the crystal growth rate. utah.edu

Research Findings on Co-solutes

The addition of other salts as co-solutes modifies the solid-liquid phase equilibria of the LiBr-H₂O system. Studies on ternary and quaternary systems provide insight into these interactions.

For instance, in the ternary system LiBr-NaBr-H₂O at 348.15 K, the equilibrium solid phases are lithium bromide monohydrate (LiBr·H₂O) and sodium bromide (NaBr). acs.org The presence of NaBr influences the crystallization regions, with the solid-phase crystallization region of NaBr being much larger than that of LiBr·H₂O, indicating that NaBr is easier to precipitate from the saturated solution. acs.org Similarly, in the LiBr-KBr-H₂O system, the equilibrium solid phases are LiBr·H₂O and potassium bromide (KBr). acs.org

The addition of calcium chloride (CaCl₂) as a co-solute has also been studied. Vapor-liquid equilibrium (VLE) data for the LiBr + CaCl₂ + H₂O system are crucial for designing absorption and separation processes. nih.gov In the ternary system LiBr-CaBr₂-H₂O at 298.15 K, the phase diagram is complex, with different hydrates forming. As the concentration of calcium bromide increases, LiBr·2H₂O can be dehydrated to form LiBr·H₂O. frontiersin.org

In more complex quaternary systems like LiBr-Li₂SO₄-KBr-K₂SO₄-H₂O at 308.15 K, double salts such as K₂SO₄·Li₂SO₄ can form. The phase diagram for the LiBr-Li₂SO₄-H₂O subsystem at this temperature includes crystallization regions for lithium sulfate (B86663) monohydrate (Li₂SO₄·H₂O) and LiBr·2H₂O. researchgate.net

Research Findings on Additives

Additives are typically used in small concentrations (ppm levels) to inhibit crystallization. Their effectiveness is often correlated with their ability to form complexes with the Li⁺ ion in the solution, which is not sufficient on its own to explain the magnitude of the effect. utah.edu The primary mechanism is believed to be the adsorption of the additive onto the surface of pre-nucleation embryos, which alters the crystal/solution interfacial energy, thereby affecting the free energy of cluster formation and the rate of nucleation. utah.edu

Experiments have shown that certain soluble additives can significantly decrease the crystallization temperature of concentrated LiBr solutions. This allows the solution to be cooled to a lower temperature before solidification occurs, expanding the operating range of absorption heat pumps. purdue.eduutah.edu For example, some additives can lower the crystallization temperature by up to 13°C below the experimental freezing point and 22°C below the equilibrium solubility temperature of a solution without additives. purdue.eduutah.edu

The presence of certain additives can also drastically modify the crystal habit of this compound. For example, in the presence of Uramil-N,N-diacetic acid, the typical crystal morphology is changed to needles that can be up to 5 mm long. utah.edu

Below are tables summarizing the effects of various additives on the crystallization temperature of concentrated lithium bromide solutions.

Table 1: Effect of Various Additives on the Crystallization Temperature of a 60.82 wt % LiBr Solution

| Additive | Additive Concentration (mole ppm based on LiBr) | Crystallization Temperature (°C) | Decrease in Crystallization Temp. (°C) |

|---|---|---|---|

| None | 0 | 38.2 | - |

| Uramil-N,N-diacetic acid | 500 | 25.2 | 13.0 |

| Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP) | 500 | 26.2 | 12.0 |

| Aminotri-(methylenephosphonic acid) (ATMP) | 500 | 26.7 | 11.5 |

| 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | 500 | 27.2 | 11.0 |

| Methylene (B1212753) Diphosphoric Acid (MDPA) | 500 | 31.2 | 7.0 |

| Pyrophosphoric Acid (PPA) | 500 | 31.2 | 7.0 |

| Potassium Iodate (KIO₃) | 500 | 37.2 | 1.0 |

Data sourced from experiments measuring the critical temperature for heterogeneous nucleation. utah.edu

Other substances have also been investigated as potential crystallization inhibitors. Lithium nitrate (B79036) (LiNO₃) acts as both a crystallization and corrosion inhibitor. purdue.edu Glycols, such as ethylene (B1197577) glycol and 1,2-propanediol, are also used. Aqueous solutions of LiBr + 1,2-propanediol have shown good performance in inhibiting crystallization. purdue.edu

Advanced Applications in Chemical Engineering and Materials Science

Sorption-Based Thermal Energy Technologies

Sorption-based technologies utilize the ability of a material (the sorbent) to take up a gas or vapor (the sorbate). In the case of lithium bromide systems, concentrated aqueous solutions of lithium bromide act as the sorbent, and water vapor is the sorbate. This process is central to various heating, cooling, and dehumidification applications.

Lithium bromide-water (LiBr-H₂O) absorption refrigeration cycles are a prominent alternative to conventional vapor-compression systems, particularly when low-grade heat is available. In these systems, a concentrated LiBr solution absorbs water vapor (the refrigerant) at low pressure in the absorber. This diluted solution is then pumped to a generator where heat is applied to boil off the water, reconcentrating the LiBr solution, which is then returned to the absorber to continue the cycle.

The performance of these systems, quantified by the Coefficient of Performance (COP), is a key area of research. Modern advanced single-effect systems can achieve COPs around 1.2, while double-effect configurations can reach up to 1.8. Optimization strategies focus on several key areas:

Heat Transfer Enhancement: Improving the design of heat exchangers within the system is crucial for maximizing efficiency.

Crystallization Risk Reduction: LiBr solutions can crystallize at high concentrations or low temperatures, which can block the system and halt operation. Sophisticated control algorithms are necessary to monitor and manage the solution concentration and temperature to prevent this.

Cycle Configuration: Advanced configurations, such as double-effect or triple-effect cycles, utilize heat more efficiently to achieve higher COPs. These systems involve multiple generator stages to recover and reuse heat internally.

Operating Parameters: The efficiency of the cycle is sensitive to the temperatures of the generator, condenser, evaporator, and absorber. Optimizing these temperatures for specific operating conditions is essential for maximizing performance. For instance, an increase in the generator temperature can enhance the COP up to an optimal point.

| Parameter | Typical Range for Single-Effect LiBr-H₂O Chiller | Impact on Performance |

| Generator Temperature | 80 - 100 °C | Higher temperature generally increases COP, but can increase crystallization risk. |

| Condenser Temperature | 30 - 45 °C | Lower temperature improves COP. |

| Evaporator Temperature | 4 - 10 °C | Higher temperature increases COP. |

| Coefficient of Performance (COP) | 0.7 - 0.8 | A higher COP indicates greater efficiency. |

Lithium bromide solutions are being investigated for inter-seasonal heat storage, a technology that captures solar energy during the summer for use in winter space heating. The process involves using solar heat to regenerate a concentrated LiBr solution by desorbing water vapor. This concentrated solution is then stored. During winter, the stored solution is exposed to water vapor at a low temperature, initiating an exothermic absorption process that releases the stored heat.

A key challenge in these systems is the potential for crystallization of the LiBr solution in the storage tank, especially as temperatures drop. However, research has shown that this crystallization can be leveraged to increase the energy storage density. The transition between different hydrated forms of lithium bromide, such as the dihydrate and trihydrate, which occurs at approximately 3.0 °C, is important for optimizing storage capacity. Studies have shown that allowing crystallization in the storage tank can increase the storage density by more than three times.

The strong hygroscopic nature of lithium bromide makes it an effective liquid desiccant for humidity control in air conditioning and industrial processes. google.comnih.gov In these systems, humid air is brought into contact with a concentrated LiBr solution, which absorbs moisture from the air. tum.de The now-diluted solution is then regenerated by heating it to release the absorbed water.

Liquid desiccant systems using lithium bromide offer several advantages:

Energy Efficiency: They can achieve dehumidification with lower energy consumption compared to conventional cooling-based dehumidification methods. nih.gov

Deep Dehumidification: These systems can dry air to very low humidity levels. tum.de

Simultaneous Cooling and Dehumidification: The absorption process is exothermic, and if the heat of absorption is removed, the system can provide both dehumidified and cooled air.

The performance of these systems is influenced by factors such as the concentration of the LiBr solution, the air and solution flow rates, and the temperature of the solution.

| Desiccant System Type | Common Desiccants | Key Features |

| Solid Desiccant | Silica gel, Activated alumina | Modular and adaptable for various conditions. |

| Liquid Desiccant | Lithium chloride, Lithium bromide | High moisture absorption capacity, can achieve very low humidity levels. tum.de |

A significant advantage of lithium bromide absorption refrigeration and desiccant systems is their ability to be powered by low-grade heat, making them ideal for integration with renewable energy sources. researchgate.net Solar thermal collectors and geothermal energy can provide the necessary heat to drive the generator in these systems, offering a sustainable alternative to electrically powered cooling. researchgate.netresearchgate.net

Hybrid systems that combine absorption refrigeration with other technologies are also being developed to enhance performance. One such approach involves integrating a mechanical compressor between the evaporator and the absorber in a double-effect absorption cycle. researchgate.net This hybrid configuration has been shown to significantly improve the COP. Research indicates that at a generator temperature of 85°C, the integration of a compressor can lead to a COP increase of 22% to 55%, depending on the compression ratio. researchgate.netresearchgate.net This enhancement is particularly effective in optimizing heat and mass transfer within the absorber. researchgate.net

Phase Change Materials (PCMs) for Thermal Management

Phase change materials (PCMs) are substances that absorb and release large amounts of latent heat during their phase transition (e.g., from solid to liquid and vice versa) at a nearly constant temperature. wikipedia.org This property makes them suitable for a variety of thermal energy storage and thermal management applications.

Hydrated salts, including lithium bromide dihydrate, are a class of inorganic PCMs that are being explored for the thermal management of lithium-ion batteries. nih.govmdpi.com The performance, safety, and lifespan of lithium-ion batteries are highly dependent on their operating temperature, making effective thermal management crucial, especially in applications like electric vehicles. researchgate.net

PCM-based battery thermal management systems (BTMS) offer a passive cooling solution. nih.gov The PCM is placed in thermal contact with the battery cells. As the battery heats up during operation, the PCM absorbs the excess heat and melts, maintaining the battery temperature within its optimal operating range. nih.gov

Lithium bromide and its hydrates are considered for these applications due to their thermophysical properties. Lithium bromide forms several hydrates, and the transition between these forms involves the absorption and release of heat. While research into specifically using this compound for battery thermal management is ongoing, the general properties of hydrated salts make them promising candidates.

Key considerations in the development of hydrated salt PCMs for BTMS include:

Phase Transition Temperature: The melting point of the PCM must be within the desired operating temperature range of the battery.

Latent Heat of Fusion: A high latent heat is desirable to absorb a large amount of heat per unit mass.

Thermal Conductivity: Hydrated salts often have low thermal conductivity, which can hinder heat transfer. This is often addressed by incorporating materials with high thermal conductivity, such as expanded graphite (B72142) or metal foams, into the PCM. nih.gov

Supercooling and Phase Segregation: Hydrated salts can be prone to supercooling (cooling below the freezing point without solidifying) and phase segregation, which can affect their long-term reliability. Nucleating agents and thickening agents are often added to mitigate these issues. google.com

The development of advanced PCM composites that incorporate hydrated salts like this compound aims to overcome these challenges and provide efficient and reliable thermal management solutions for next-generation battery systems.

Formulation of Low-Temperature Latent Heat Storage Materials

Phase change materials (PCMs) are substances that absorb and release large amounts of energy at a constant temperature during their phase transition, making them ideal for thermal energy storage. Aqueous solutions of lithium bromide are recognized for their potential in low-temperature latent heat storage applications. While specific data focusing solely on this compound is limited, the properties of aqueous LiBr solutions provide a strong indication of its suitability.

The transition between different hydrate (B1144303) forms of lithium bromide, such as the dihydrate and trihydrate, is crucial for its application in inter-seasonal heat storage. Research has identified the transition temperature between this compound and trihydrate to be 3.0 °C. This low-temperature phase transition is pivotal for optimizing the storage density of thermal energy storage systems designed for applications like building heating.

Formulations for ultra-low temperature thermal storage may consist of an aqueous solution of lithium bromide with concentrations of LiBr greater than or equal to 38% by weight. Such compositions are designed to have melting points below -40°C, making them suitable for specialized cooling applications. The formulation often includes a nucleating agent to control the crystallization process.

| Property | Value/Description |

| Phase Transition | The transition between this compound and trihydrate occurs at 3.0 °C, which is a key parameter for low-temperature thermal energy storage system design. youtube.com |

| Application | Inter-seasonal heat storage for building heating, leveraging the latent heat of crystallization of lithium bromide hydrates. youtube.com |

| Low-Temperature PCM | Aqueous solutions of LiBr (≥38 wt%) are formulated for ultra-low temperature applications, with melting points below -40°C. |

Solvent Systems for Biomass Processing and Polymer Dissolution

Concentrated aqueous solutions of lithium bromide, often referred to as molten salt hydrates, have emerged as effective non-derivatizing solvents for cellulose (B213188). A solution of approximately 61-62 wt% LiBr, which corresponds to lithium bromide trihydrate (LiBr·3H₂O), is particularly effective. The dissolution mechanism is primarily attributed to the disruption of the extensive intermolecular and intramolecular hydrogen bond network within the cellulose structure.

Research indicates that the hydrated lithium ion (Li⁺) plays a crucial role by forming ion-dipole coordinations with the hydroxyl groups of cellulose. This interaction is facilitated by the bromide anion (Br⁻), which is large, polarizable, and has low electronegativity, contributing synergistically to the dissolution process. The effectiveness of cellulose dissolution is dependent on several factors, including LiBr concentration, temperature, pH, and the physical properties of the cellulose itself, such as particle size and degree of polymerization. libretexts.org

| Parameter | Observation |

| Dissolution Mechanism | Disruption of cellulose hydrogen bonds via ion-dipole coordination between hydrated Li⁺ and cellulose hydroxyl groups. libretexts.org |

| Optimal LiBr Conc. | ~61-65 wt% aqueous solution. libretexts.orgpurdue.edunih.gov |

| Regenerated Film Strength | Up to 67 MPa tensile strength achieved with 65 wt% LiBr. purdue.edunih.gov |

| Crystalline Structure | Conversion from Cellulose I to Cellulose II upon regeneration. purdue.edunih.gov |

Lithium bromide hydrate has been successfully employed as a solvent in the hydrothermal carbonization (HTC) of biomass for the synthesis of nanocarbon spheres. mdpi.com HTC is a process that converts biomass into carbonaceous materials in the presence of hot, pressurized water. Using a concentrated lithium bromide solution (e.g., 65 wt%) as the reaction medium allows for the efficient dissolution and subsequent carbonization of raw biomass, such as wood powders, directly into carbon spheres. mdpi.com

This method represents a significant advancement, as it enables the direct production of carbon spheres from complex lignocellulosic biomass. Research has shown that the yield and degree of carbonization are positively correlated with reaction temperature and time. mdpi.com

| Parameter | Optimal Value/Result |

| LiBr Concentration | 65 wt% mdpi.com |

| Temperature | 170 °C mdpi.com |

| Reaction Time | 5 hours mdpi.com |

| Product | Nanocarbon spheres with an average particle size of 603 nm. mdpi.com |

| Yield | 22.4% mdpi.com |

The resulting nanocarbon spheres exhibit excellent spherical morphology and possess multifunctional surface groups, which enhances their surface reactivity compared to the raw biomass. mdpi.com

Catalysis and Reagent in Organic Synthesis

Solid lithium bromide is a versatile reagent in organic synthesis, often acting as a mild Lewis acid to facilitate a range of chemical transformations. libretexts.org

Lithium bromide has been reported as an inexpensive and efficient catalyst for the ring-opening of epoxides by amines, providing an environmentally friendly route to synthesize β-amino alcohols. In these reactions, the lithium ion (Li⁺) is thought to act as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond and activates the epoxide, making it more susceptible to nucleophilic attack by an amine.

The reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. This process occurs with an inversion of stereochemistry at the site of attack. For unsymmetrical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom. This catalytic method allows the reaction to proceed under mild conditions, often at room temperature and without the need for a solvent.